molecular formula C27H33D3N2O5 B602485 Ivabradine-d3 CAS No. 1217977-70-2

Ivabradine-d3

Katalognummer B602485
CAS-Nummer: 1217977-70-2
Molekulargewicht: 471.60
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivabradine is a HCN channel blocker used to reduce the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .


Synthesis Analysis

Synthetic processes reported for ivabradine hydrochloride, a heart rate lowering drug, are inefficient and uneconomical at an industrial scale due to their inability to control the formation of process-related impurities . An efficient, economic, and industrially feasible process for the synthesis of ivabradine hydrochloride has been established which not only controls the formation of impurities but also minimizes the aqueous, organic, and solid waste substantially to achieve a greener and productive process .


Molecular Structure Analysis

Ivabradine has a molecular formula of C27H36N2O5 and an average molecular weight of 468.594 . It acts in sinus atrial node (SAN) cells by selectively inhibiting the pacemaker I f current in a dose-dependent manner .


Chemical Reactions Analysis

Ivabradine is a specific HR-lowering agent that acts in sinus atrial node (SAN) cells by selectively inhibiting the pacemaker I f current in a dose-dependent manner by slowing the diastolic depolarization slope of SAN cells, and by reducing HR at rest during exercise in humans .


Physical And Chemical Properties Analysis

Ivabradine has a molecular formula of C27H36N2O5 and a molecular weight of 468.59 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

1. Efficacy in Chronic Stable Angina Pectoris and Diabetes Mellitus

Ivabradine, a heart rate-lowering agent, has demonstrated efficacy in patients with chronic stable angina pectoris and diabetes mellitus (DM). It offers a significant reduction in heart rate and improvements in exercise tolerance without adversely affecting glucose metabolism, presenting it as a viable alternative to beta-blockers in this patient group (Borer & Tardif, 2010).

2. Preventing Progression from Viral Myocarditis to Dilated Cardiomyopathy

Ivabradine shows promise in preventing the progression from viral myocarditis to dilated cardiomyopathy (DCM) in mice. Its therapeutic effects are associated with the inhibition of the p38 MAPK pathway, reduced inflammatory responses, and decreased collagen expression, making it a potential treatment option for patients with viral myocarditis (Yue-chun et al., 2016).

3. Clinical Use in Systolic Heart Failure and Chronic Stable Angina

Ivabradine is utilized in patients with systolic heart failure and chronic stable angina due to its unique mechanism of inhibiting the funny current (If) in sinoatrial nodal tissue, distinct from other negative chronotropic agents. Although not approved for other indications, it has shown potential in managing inappropriate sinus tachycardia (Koruth et al., 2017).

4. Use-Dependent Inhibition in Cardiac Preparations

Ivabradine's effect on the predominant HCN channel isoform in human sino-atrial nodes (hSAN) has been characterized, demonstrating its kinetics in HCN channels from multicellular preparations and the rate-dependency of its action. This insight is crucial for understanding its clinical application in cardiac rhythm management (Thollon et al., 2007).

5. Inhibition of the Funny Current in Pacemaker Cells

Ivabradine inhibits the funny current (If) in sinoatrial nodal cells, slowing the spontaneous action potential firing rate. This effect, crucial at physiologically relevant membrane potentials, directly impacts the modeling of sinoatrial nodal cell automaticity (Yaniv et al., 2012).

6. Role in Stable Coronary Artery Disease and Left-Ventricular Systolic Dysfunction

In patients with stable coronary artery disease and left-ventricular systolic dysfunction, ivabradine's heart rate reduction does not universally improve cardiac outcomes but may reduce the incidence of coronary artery disease outcomes in a specific subgroup with heart rates of 70 bpm or greater (Fox et al., 2008).

Wirkmechanismus

Ivabradine lowers heart rate by selectively inhibiting If channels (“funny channels”) in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium) .

Safety and Hazards

Ivabradine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

CAS-Nummer

1217977-70-2

Molekularformel

C27H33D3N2O5

Molekulargewicht

471.60

Aussehen

white powder

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

155974-00-8 (unlabelled)

Synonyme

3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino-d3]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-on

Tag

Ivabradine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.